molecular formula C13H11N3O B11883962 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 53929-99-0

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B11883962
CAS No.: 53929-99-0
M. Wt: 225.25 g/mol
InChI Key: PFHUJGAJIKIZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a methoxyphenyl group attached to the imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction temperature is maintained at around 100-150°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies have shown that it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-1H-imidazo[4,5-b]pyridine
  • 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine
  • 2-(2-Chlorophenyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a fused bicyclic structure that allows for diverse interactions with biological macromolecules, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The compound is characterized by an imidazo[4,5-b]pyridine core substituted with a methoxyphenyl group. The methoxy group enhances lipophilicity, which may influence its interaction with various biological targets. The chemical reactivity of this compound includes C–H arylation and prototropic reactions, allowing for further functionalization and modification to enhance its biological efficacy.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Derivatives of imidazo[4,5-b]pyridine have shown the ability to inhibit various cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM in certain studies. This suggests a dose-dependent accumulation of G2/M arrested cells after exposure to the compound, implying a specific mechanism of action against cancer cells .
  • Antiviral Activity : While some derivatives have shown promising results against specific viruses, the majority of tested compounds did not exhibit significant antiviral activity. This highlights the need for further research to explore the full antiviral potential of this class of compounds .
  • Binding Affinity Studies : Interaction studies have focused on how the compound binds to proteins or enzymes relevant to disease pathways. Modifications to the methoxy group can significantly alter binding characteristics and biological efficacy, indicating that structural variations can lead to different therapeutic outcomes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparison with similar compounds reveals how variations in substitution patterns affect activity:

Compound NameStructural FeaturesUnique Aspects
2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridineSimilar imidazo structure with para-methoxy groupDifferent electronic properties due to para substitution
1H-imidazo[4,5-b]pyridineBase structure without substitutionsLacks additional functional groups affecting reactivity
2-(3-Methoxyphenyl)-1H-imidazo[4,5-b]pyridineMeta-methoxy substitutionChanges in sterics and electronics compared to ortho

The unique ortho-substitution pattern of this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound:

  • Antiproliferative Studies : In vitro evaluations have demonstrated that derivatives like 19 (N-methyl substituted) show strong antiproliferative activity against various cancer cell lines. The study indicated that these compounds could effectively disrupt cell cycle progression, leading to cell death in cancerous cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects has been linked to their ability to interact with specific cellular pathways involved in proliferation and survival. For instance, docking studies have shown that certain derivatives effectively bind to target proteins involved in cancer progression .

Properties

CAS No.

53929-99-0

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-11-7-3-2-5-9(11)12-15-10-6-4-8-14-13(10)16-12/h2-8H,1H3,(H,14,15,16)

InChI Key

PFHUJGAJIKIZHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.